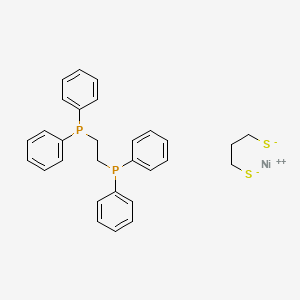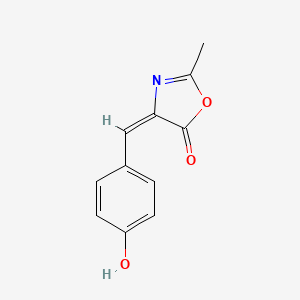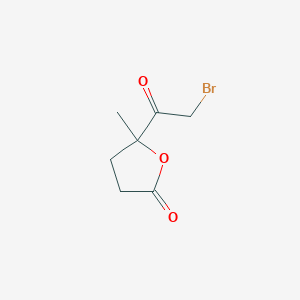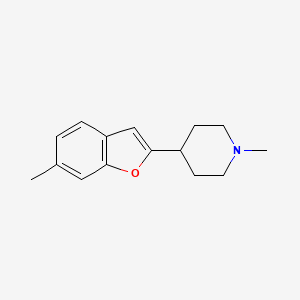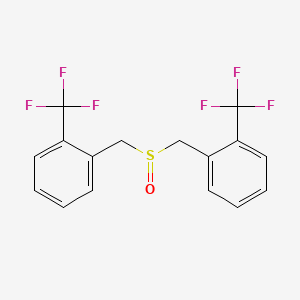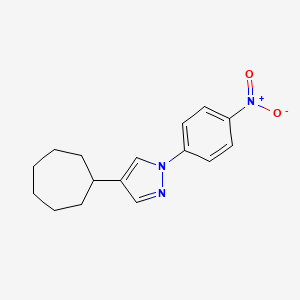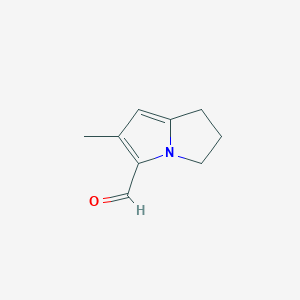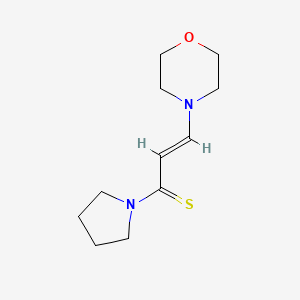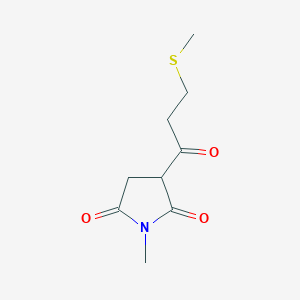![molecular formula C9H6ClF2NO B12874686 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both oxazole and benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the reaction of 2-(difluoromethyl)benzo[d]oxazole with chloromethylating agents under controlled conditions. The reaction typically requires a catalyst and an aprotic polar solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different applications depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for research purposes.
Wirkmechanismus
The mechanism by which 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)benzo[d]oxazole: Lacks the difluoromethyl group, which can affect its reactivity and applications.
2-(Difluoromethyl)benzo[d]oxazole:
4-(Bromomethyl)-2-(difluoromethyl)benzo[d]oxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and interactions.
Uniqueness
The presence of both chloromethyl and difluoromethyl groups in 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole makes it unique, providing a combination of reactivity and stability that is valuable in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H6ClF2NO |
|---|---|
Molekulargewicht |
217.60 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-5-2-1-3-6-7(5)13-9(14-6)8(11)12/h1-3,8H,4H2 |
InChI-Schlüssel |
LOWHJJNITLNDHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



